

Siponimod Efficacy in Multiple Sclerosis: A Cross-Study Comparison

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Compound of Interest

Compound Name: Siponimod

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **siponimod** in the treatment of multiple sclerosis (MS), drawing upon data from key clinical trials. The information is intended to support researchers, scientists, and drug development professionals in their understanding of **siponimod**'s performance relative to placebo and, where available, other disease-modifying therapies (DMTs).

Executive Summary

Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in reducing the risk of disability progression and inflammatory disease activity in patients with secondary progressive multiple sclerosis (SPMS). The pivotal Phase 3 EXPAND trial established its benefit in a broad SPMS population. In patients with relapsing-remitting multiple sclerosis (RRMS), the Phase 2 BOLD study showed a dose-dependent reduction in MRI lesion activity. While direct head-to-head comparative trials with other DMTs are largely unavailable, indirect evidence and data from studies of other S1P modulators provide some context for its relative efficacy.

Data Presentation: Efficacy of Siponimod in Clinical Trials

The following tables summarize the key quantitative efficacy data for **siponimod** from the EXPAND and BOLD clinical trials.

Table 1: Efficacy of **Siponimod** in Secondary Progressive Multiple Sclerosis (EXPAND Trial)[[1](#)][[2](#)][[3](#)][[4](#)][[5](#)]

| Efficacy Endpoint | Siponimod (2mg daily) | Placebo | Risk Reduction/Difference | p-value |
|--|-----------------------------------|-----------------------------------|---------------------------------------|---------|
| Disability Progression | | | | |
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% relative risk reduction | 0.013 |
| 6-Month Confirmed Disability Progression (CDP) | 19.0% of patients | 28.1% of patients | 26% relative risk reduction | 0.0058 |
| Clinical Relapses | | | | |
| Annualized Relapse Rate (ARR) | - | - | 55.5% reduction vs. placebo | <0.0001 |
| MRI Outcomes | | | | |
| T2 Lesion Volume (change from baseline) | - | - | 79.1% reduction vs. placebo | <0.0001 |
| New or Enlarging T2 Lesions | 57% of patients free from lesions | 37% of patients free from lesions | - | - |
| Gadolinium-enhancing T1 Lesions | 89% of patients free from lesions | 67% of patients free from lesions | 86.6% reduction in number vs. placebo | <0.0001 |
| Brain Volume Change | - | - | 23.4% less brain volume loss | 0.0002 |

| | | | | |
|--|-------------------------------|-------------------------------|-----------------------------|--------|
| Cognitive Function | | | | |
| 6-Month Confirmed Worsening in Cognitive Processing Speed (SDMT) | | | | |
| | 58% of patients with an event | 68% of patients with an event | 23% relative risk reduction | 0.0014 |

Table 2: Efficacy of **Siponimod** in Relapsing-Remitting Multiple Sclerosis (BOLD Trial)

| Efficacy Endpoint (at 3 months) | Siponimod Dose | Placebo | Reduction in Combined Unique Active Lesions vs. Placebo | p-value (for dose-response) |
|---|----------------|---------|---|-----------------------------|
| MRI Outcomes | | | | |
| Reduction in Monthly Number of Combined Unique Active Lesions | 0.25 mg | - | 35% | 0.0001 |
| 0.5 mg | - | 50% | | |
| 1.25 mg | - | 66% | | |
| 2 mg | - | 72% | | |
| 10 mg | - | 82% | | |
| Clinical Relapses (at 6 months) | | | | |
| Annualized Relapse Rate (ARR) | 2 mg | - | Significant reduction | - |

Comparative Efficacy of Siponimod

Direct head-to-head trials comparing **siponimod** with other MS treatments are limited. However, an indirect treatment comparison has been conducted.

Siponimod vs. Fingolimod (Indirect Comparison)

An indirect comparison using propensity score matching was performed between **siponimod** in patients with SPMS (from the EXPAND trial) and fingolimod in patients with primary progressive MS (PPMS). The results showed a trend favoring **siponimod** for the time to 6- and 3-month confirmed disability progression, although the differences were not statistically significant. It is important to note that this comparison is across different MS phenotypes and should be interpreted with caution.

A blog post by a medical professional suggests that while fingolimod may have a more potent peripheral immunosuppressive effect, **siponimod** might exert more direct effects within the central nervous system.

Siponimod vs. Other Oral DMTs

There is a lack of direct comparative efficacy data between **siponimod** and other oral DMTs such as teriflunomide and dimethyl fumarate. A head-to-head trial of another S1P modulator, ponesimod, demonstrated superiority over teriflunomide in reducing annualized relapse rates in patients with relapsing MS.

Experimental Protocols

EXPAND Trial (NCT01665144)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, event-driven study.
- Patient Population: 1,651 patients aged 18-60 years with SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.
- Randomization: Patients were randomized in a 2:1 ratio to receive either **siponimod** 2 mg once daily or placebo.

- Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as at least a 1-point increase in EDSS if the baseline score was 3.0-5.0, or a 0.5-point increase if the baseline score was 5.5-6.5, confirmed after 3 months.
- Key Secondary Endpoints: Time to 3-month confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test and change from baseline in T2 lesion volume.

BOLD Trial (NCT00879658)

- Study Design: A Phase 2, adaptive, dose-ranging, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults aged 18-55 years with relapsing-remitting multiple sclerosis.
- Randomization:
 - Cohort 1: **Siponimod** 10 mg, 2 mg, 0.5 mg, or placebo (1:1:1:1) for 6 months.
 - Cohort 2: **Siponimod** 1.25 mg, 0.25 mg, or placebo (4:4:1) for 3 months.
- Primary Endpoint: Dose-response relationship assessed by the percentage reduction in the monthly number of combined unique active lesions on MRI at 3 months for **siponimod** versus placebo.

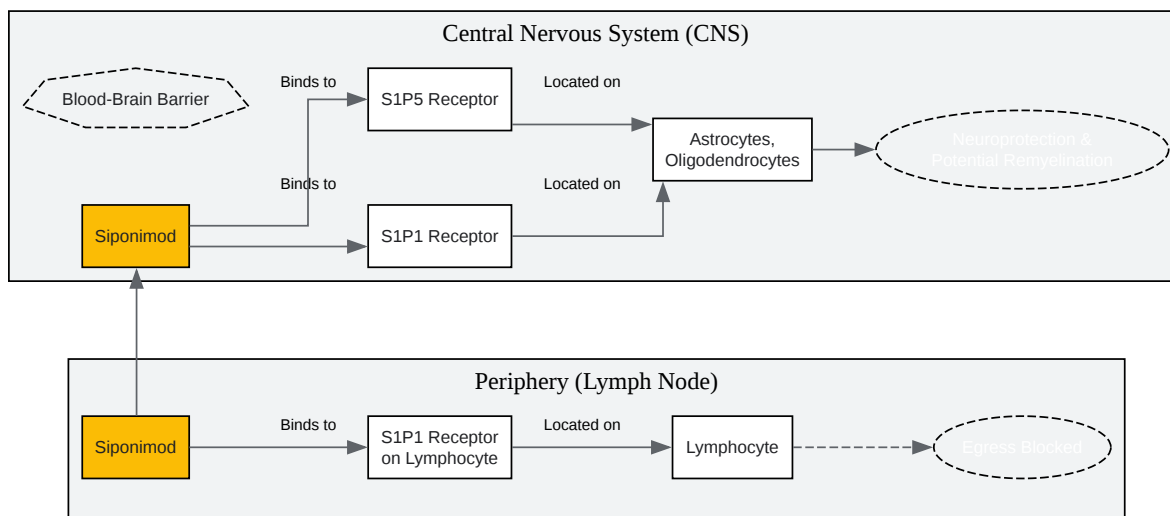
Signaling Pathways and Experimental Workflows

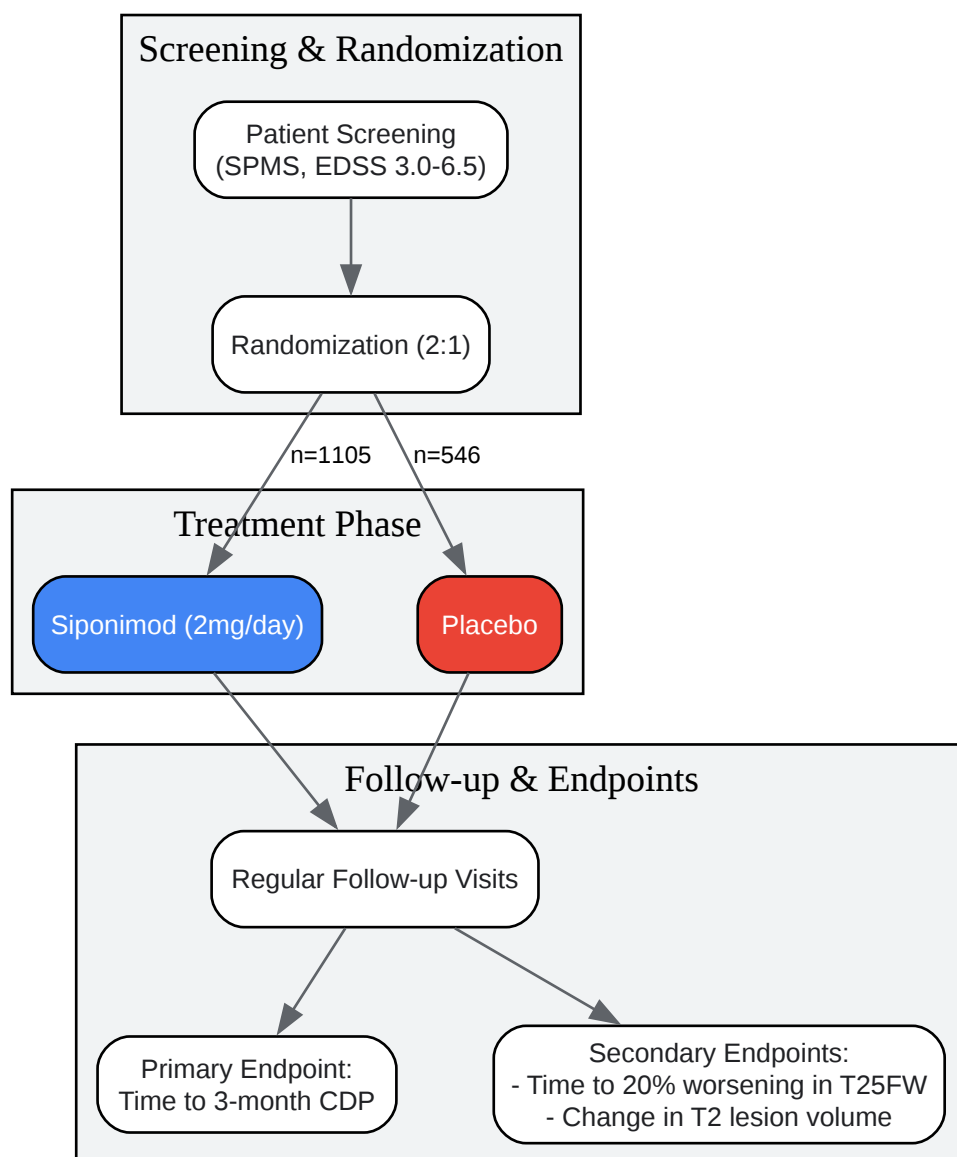
Siponimod's Mechanism of Action

Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5). Its therapeutic effects in MS are believed to be mediated through two main mechanisms:

- Peripheral Immune Modulation: **Siponimod** binds to S1P1 receptors on lymphocytes, preventing their egress from lymph nodes. This reduces the number of circulating lymphocytes available to enter the central nervous system (CNS) and cause inflammation.
- Central Nervous System Effects: **Siponimod** can cross the blood-brain barrier and may exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on neural cells,

such as astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelination processes.





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